molecular formula C12H7Br3O B1603566 2,3',4-Tribromodiphenyl ether CAS No. 147217-77-4

2,3',4-Tribromodiphenyl ether

Cat. No. B1603566
M. Wt: 406.89 g/mol
InChI Key: AURKEOPYVUYTLO-UHFFFAOYSA-N
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Description

2,3’,4-Tribromodiphenyl ether is an organobromine compound and a type of polybrominated diphenyl ethers (PBDEs) containing three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn . Because they are mixed into plastics and foams rather than bound to them, PBDEs can leave the products that contain them and enter the environment .


Molecular Structure Analysis

The molecular formula of 2,3’,4-Tribromodiphenyl ether is C12H7Br3O . The compound has a molecular weight of 406.89 g/mol . The IUPAC name for this compound is 1,2,3-tribromo-4-phenoxybenzene .


Physical And Chemical Properties Analysis

2,3’,4-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 376.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 75.8±0.3 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Metabolite Identification : A study by Marsh et al. (2006) analyzed the metabolites formed from the exposure of rats to a closely related compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). This research identified hydroxylated metabolites of PBDEs, providing insights into the environmental and biological transformations of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

  • Atmospheric and Water Fate : Cao et al. (2013) studied the oxidation mechanisms and kinetics of 2,4,4'-Tribromodiphenyl ether (BDE-28) in the atmosphere and water. This research provides understanding about the environmental fate of such compounds, including their degradation and potential transformation products (Cao, He, Han, Li, Li, Wang, & Yao, 2013).

  • Environmental Concentrations : Research by Ma, Venier, and Hites (2012) on tribromophenoxy flame retardants in the Great Lakes atmosphere includes compounds with a similar structure to 2,3',4-Tribromodiphenyl ether. This study provides data on environmental concentrations and distribution of these flame retardants, highlighting their presence and potential impact on ecosystems (Ma, Venier, & Hites, 2012).

  • Photodegradation Pathways : Xie et al. (2015) conducted a study on hydroxylated polybromodiphenyl ethers, focusing on the photodegradation pathways of these compounds. Understanding the photodegradation behavior of such substances is crucial for assessing their environmental persistence and potential toxicity (Xie, Chen, Zhao, Wang, & Xie, 2015).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to 2,3’,4-Tribromodiphenyl ether . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of research on 2,3’,4-Tribromodiphenyl ether could involve more detailed studies on its photodegradation pathways and the effects of these pathways on the environment . Additionally, more research could be done on the effects of this compound and related compounds on human and animal health .

properties

IUPAC Name

2,4-dibromo-1-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKEOPYVUYTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577713
Record name 2,4-Dibromo-1-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-(3-bromophenoxy)benzene

CAS RN

147217-77-4
Record name 2,3',4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromo-1-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-1-(3-bromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3',4-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
J Luo, J Hu, Y Zhuang, X Wei, X Huang - Journal of molecular modeling, 2013 - Springer
To better understand the mechanism of the electron induced elimination of the bromide anion, we examined at the B3LYP/6-31+G(d) level electron capture by 2,3,4-tribromodiphenyl …
Number of citations: 16 link.springer.com
A Rydén, G Nestor, K Jakobsson, G Marsh - Chemosphere, 2012 - Elsevier
Hydroxylated polybrominated diphenyl ethers (OH-PDBEs) are exogenous, bioactive compounds that originate, to a large extent, from anthropogenic activities, although they are also …
Number of citations: 19 www.sciencedirect.com
Q Xie, J Chen, H Zhao, X Wang, HB Xie - … Science: Processes & …, 2015 - pubs.rsc.org
Hydroxylated polyhalodiphenyl ethers (HO-PXDEs) are emerging aquatic pollutants. Previous studies have shown that HO-PXDEs can photogenerate dioxins and phenolic compounds. …
Number of citations: 7 pubs.rsc.org
Y Zhuang, S Ahn, RG Luthy - Environmental science & technology, 2010 - ACS Publications
The debromination of selected polybrominated diphenyl ethers (PBDEs) by nanoscale zerovalent iron particles (nZVI) was studied to investigate the degradation pathways and the …
Number of citations: 159 pubs.acs.org
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
A Wong, YD Lei, M Alaee, F Wania - Journal of Chemical & …, 2001 - ACS Publications
The supercooled liquid vapor pressures P L of 23 polybrominated diphenyl ether congeners were determined as a function of temperature with a gas chromatographic retention time …
Number of citations: 163 pubs.acs.org
L Fang, J Huang, G Yu, L Wang - Chemosphere, 2008 - Elsevier
The photodegradation of six individual PBDE congeners (BDE-28, 47, 99, 100, 153, 183) in hexane was investigated under UV light in the sunlight region, employing a mercury lamp …
Number of citations: 217 www.sciencedirect.com
YS Keum, QX Li - Environmental science & technology, 2005 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are a new class of global, persistent, and toxic contaminants, which need proper remediation technologies. PBDE degradation in the …
Number of citations: 342 pubs.acs.org
R Wang, T Tang, G Lu, K Huang, H Yin, Z Lin… - Environmental …, 2018 - Elsevier
Polybrominated diphenyl ethers (PBDEs) undergo debromination when they were exposed in zerovalent metal or bimetallic systems. Yet their debromination pathways and …
Number of citations: 29 www.sciencedirect.com

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